methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrole and thiophene group, both of which are heterocyclic aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom) and a thiophene ring (a five-membered ring with one sulfur atom) .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl) benzohydrazides, has been shown to inhibit theenoyl ACP reductase and DHFR enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that this compound may interact with its targets (enoyl acp reductase and dhfr enzymes) and inhibit their activity . This inhibition could lead to disruption of essential biochemical processes in the cell.
Biochemical Pathways
The compound’s potential inhibition of enoyl ACP reductase would disrupt the fatty acid synthesis pathway , leading to impaired production of essential cellular components. Similarly, inhibition of DHFR would affect the folate metabolism pathway , which is crucial for DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes such as fatty acid synthesis and folate metabolism due to the inhibition of enoyl ACP reductase and DHFR enzymes, respectively . This could potentially lead to cell growth inhibition.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate in lab experiments is its unique chemical structure, which makes it a versatile compound with diverse properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate. One of the future directions is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another future direction is to explore its potential use as a building block for the synthesis of other heterocyclic compounds with diverse properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its bioavailability and efficacy.
Synthesis Methods
The synthesis method of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves the reaction between 2,5-dimethyl-1H-pyrrole and 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The final product is obtained by the purification of the crude product using column chromatography.
Scientific Research Applications
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been studied for its potential use as a building block for the synthesis of other heterocyclic compounds.
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-8-6-7-9(2)15(8)13-12(14(16)17-5)10(3)11(4)18-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCPIUUVFYHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.